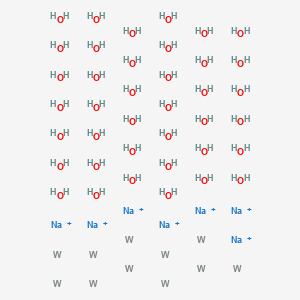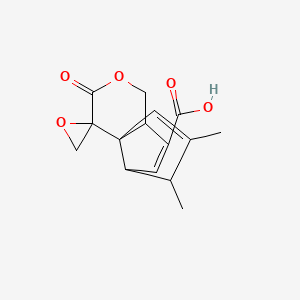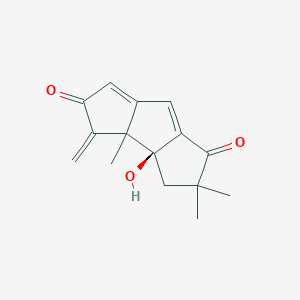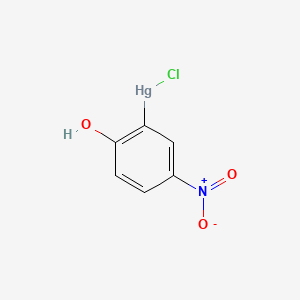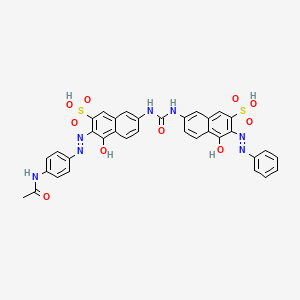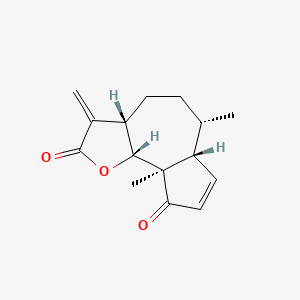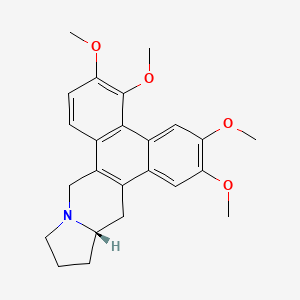
(-)-Tylocrebrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Tylocrebrine is an organic heteropentacyclic compound and an organonitrogen heterocyclic compound.
Scientific Research Applications
Mode of Action in Cells
- Tylocrebrine has been shown to irreversibly inhibit protein biosynthesis in HeLa cells and rabbit reticulocytes. It particularly affects DNA and RNA synthesis in these cells. Tylocrebrine's principal effect on protein biosynthesis is on chain elongation (Huang & Grollman, 1972).
Resistance Mechanism in Yeast
- In Saccharomyces cerevisiae, mutants resistant to tylocrebrine have a single recessive nuclear gene responsible for resistance. This indicates a ribosomal mechanism of resistance due to an altered 40S ribosomal subunit (Grant, Sánchez, & Jiménez, 1974).
Potential Antitumor Activity
- Studies indicate that tylocrebrine and related compounds inhibit the translocation phase of protein synthesis, suggesting a potential role in anticancer therapies. However, the exact pharmacological properties of tylocrebrine need further evaluation (Gupta, 1983).
Inhibition in Tumour Cells
- Tylocrebrine has been observed to inhibit leucine incorporation into protein in Ehrlich ascites-tumour cells, indicating its potential application in cancer research (Donaldson, Atkinson, & Murray, 1968).
Reformulation for Cancer Therapy
- Reformulating tylocrebrine in polymeric nanoparticles targeted to the epidermal growth factor receptor (EGFR) has shown increased effectiveness in killing tumor cells and has a higher therapeutic index in a mouse xenograft model of epidermoid cancer (Kirtane et al., 2015).
Structural Studies
- Structural analyses of tylocrebrine and related alkaloids from Tylophora crebriflora show a dibenzo[f, h]-pyrrolo[1,2b]isoquinoline skeleton, crucial for understanding its biological activity (Rao, 1970).
Cross-Resistance in Chinese Hamster Ovary Cells
- Studies on Chinese hamster ovary cells resistant to tylocrebrine indicate that its resistance mechanism is similar to that for other compounds like emetine and tubulosine, suggesting a common site of action (Gupta & Siminovitch, 1977).
Collective Asymmetric Synthesis
- The collective asymmetric synthesis of tylocrebrine and related alkaloids has been achieved, which is important for future pharmacological studies (Zheng, Liu, & Wang, 2014).
Antitumor Activity and SAR
- Tylophorine and related alkaloids like tylocrebrine have shown potent inhibitory effects on cell growth in cancer cell lines, suggesting their potential as antitumor agents. However, their clinical development has been hindered due to CNS toxicity (Wei et al., 2008).
properties
CAS RN |
61302-92-9 |
|---|---|
Product Name |
(-)-Tylocrebrine |
Molecular Formula |
C24H27NO4 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(13aS)-2,3,5,6-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine |
InChI |
InChI=1S/C24H27NO4/c1-26-20-8-7-15-19-13-25-9-5-6-14(25)10-16(19)17-11-21(27-2)22(28-3)12-18(17)23(15)24(20)29-4/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3/t14-/m0/s1 |
InChI Key |
YFEPHJVWLFGWKH-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)C3=C(C[C@@H]4CCCN4C3)C5=CC(=C(C=C52)OC)OC)OC |
SMILES |
COC1=C(C2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC)OC |
melting_point |
220.0 °C |
Other CAS RN |
61302-92-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



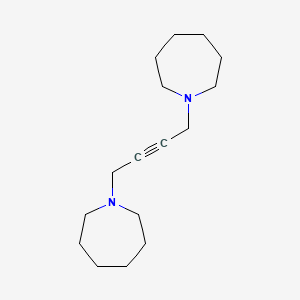
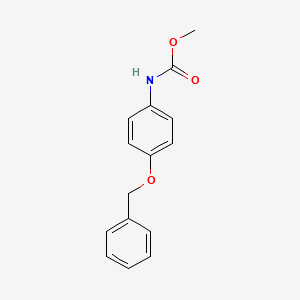
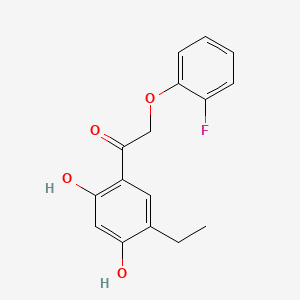


![3-[3-(phenylthio)-1H-indol-2-yl]propanoic acid methyl ester](/img/structure/B1200755.png)

